molecular formula C8H6BrF B2630954 4-Bromo-3-fluorostyrene CAS No. 916814-07-8

4-Bromo-3-fluorostyrene

Cat. No.: B2630954
CAS No.: 916814-07-8
M. Wt: 201.038
InChI Key: JMRVXFZYXPTEOY-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorostyrene is an organic compound that belongs to the class of halogenated styrenes It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on the benzene ring of styrene

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorostyrene can be synthesized through several methods, one of which involves the halogenation of styrene derivatives. A common approach is the bromination of 3-fluorostyrene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted styrenes.

Scientific Research Applications

4-Bromo-3-fluorostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorostyrene in chemical reactions involves the activation of the aromatic ring by the halogen substituents. The bromine and fluorine atoms influence the electron density of the ring, making it more susceptible to nucleophilic attack in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • 4-Bromo-2-fluorostyrene
  • 4-Bromo-3-chlorostyrene
  • 3-Bromo-4-fluorostyrene

Comparison: 4-Bromo-3-fluorostyrene is unique due to the specific positioning of the bromine and fluorine atoms, which affects its reactivity and the types of reactions it can undergo. Compared to 4-Bromo-2-fluorostyrene, the position of the fluorine atom in this compound leads to different electronic effects and steric hindrance, influencing its behavior in substitution and coupling reactions. Similarly, the presence of different halogens in compounds like 4-Bromo-3-chlorostyrene results in variations in reactivity and applications .

Properties

IUPAC Name

1-bromo-4-ethenyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRVXFZYXPTEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-bromo-2-fluoro-4-iodo-benzene (1 g, 3.32 mmol), tributyl(vinyl)tin (0.97 mL, 3.32 mmol) and dichlorobis(triphenylphosphine)palladium(II) (116 mg, 0.17 mmol) in anhydrous DMF (3 mL) was heated in a microwave reactor to 160° C. for 5 minutes. Ether (20 mL) and H2O (5 mL) were added and partitioned. The organic layer was washed with water, brine, dried (MgSO4), filtered, and concentrated. The residue was chromatographed on silica gel eluting with hexanes to provide the title compound as a colorless oil (360 mg, 54%). 1H NMR (300 MHz, CDCl3) δ 5.33 (d, J=9 Hz, 1 H), 5.76 (d, J=18 Hz, 1 H), 6.63 (dd, J=18 Hz, J=9 Hz, 1 H), 7.05 (dd, J=9 Hz, J=1 Hz, 1 H), 7.16 (dd, J=9 Hz, J=1 Hz, 1 H), 7.49 (t, J=9 Hz, 1 H); (DCl/NH3) m/z 201 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
116 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
54%

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